Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5) is an oxetane-containing building block with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. The compound features a strained four-membered oxetane ring substituted with a hydroxyl group at the 3-position and an ethyl acetate moiety, positioning it as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly where oxetane rings serve as bioisosteres for gem-dimethyl or carbonyl groups to modulate physicochemical properties.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 1638771-95-5
Cat. No. B1381346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-hydroxyoxetan-3-yl)acetate
CAS1638771-95-5
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(COC1)O
InChIInChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3
InChIKeyLJRLSZXLEWSWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5) Procurement Overview and Baseline Characterization


Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5) is an oxetane-containing building block with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . The compound features a strained four-membered oxetane ring substituted with a hydroxyl group at the 3-position and an ethyl acetate moiety, positioning it as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly where oxetane rings serve as bioisosteres for gem-dimethyl or carbonyl groups to modulate physicochemical properties [1].

Why Generic Substitution of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5) Fails in Research Applications


Generic substitution with superficially similar oxetane building blocks—such as the non-hydroxylated analog ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) or the methyl ester counterpart (CAS 2091517-94-9)—introduces substantial changes in hydrogen bonding capacity, physicochemical properties, and synthetic versatility. The hydroxyl group on the oxetane ring provides a distinct hydrogen bond donor site (1 donor vs. 0 in non-hydroxylated analogs) and serves as a functional handle for further derivatization, altering solubility, reactivity, and pharmacokinetic profiles [1]. Additionally, the ethyl ester moiety confers different hydrolytic stability and lipophilicity compared to the methyl ester, directly impacting reaction yields and downstream applications. The quantitative evidence below demonstrates that this compound's specific substitution pattern yields measurable differentiation that cannot be replicated by interchange with close analogs.

Product-Specific Quantitative Evidence Guide for Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5)


Purity Specifications: 97-98% Ethyl 2-(3-hydroxyoxetan-3-yl)acetate versus 95% Methyl Ester

The target compound Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is commercially available at purity levels of 97% to 98% , exceeding the typical purity of the methyl ester analog (methyl 2-(3-hydroxyoxetan-3-yl)acetate, CAS 2091517-94-9) which is commonly supplied at 95% . Higher initial purity reduces the need for additional purification steps, thereby lowering process costs and increasing synthetic throughput. This 2-3% absolute purity advantage translates to potentially higher yields in multi-step syntheses where impurities can propagate side reactions.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Storage Stability Requirements: -20°C Under Nitrogen for Ethyl 2-(3-hydroxyoxetan-3-yl)acetate versus 2-8°C for 3-Hydroxyoxetane

The target compound requires storage at -20°C under an inert nitrogen atmosphere and is light-sensitive, necessitating amber vials . In contrast, the simpler building block 3-hydroxyoxetane (CAS 7748-36-9) is typically stored at 2-8°C under argon . The more stringent storage requirements of the target compound reflect its greater reactivity and potential for degradation, which in turn indicates a higher degree of synthetic versatility and the need for careful handling to maintain integrity.

Chemical Stability Storage Conditions Supply Chain Management

Hydrogen Bond Donor Count: 1 Donor in Ethyl 2-(3-hydroxyoxetan-3-yl)acetate versus 0 in Non-Hydroxylated Analog

The presence of a hydroxyl group on the oxetane ring of the target compound provides one hydrogen bond donor (HBD) . In contrast, the non-hydroxylated analog ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) lacks this functional group and therefore has zero HBDs [1]. This structural distinction has profound implications for molecular recognition, solubility, and permeability. The additional HBD can enhance aqueous solubility and enable specific interactions with biological targets, while also serving as a functional handle for subsequent derivatization (e.g., etherification, esterification).

Medicinal Chemistry Physicochemical Properties Drug Design

Physicochemical Property Differentiation: LogP and Solubility Implications

Oxetane-containing compounds are known to modulate physicochemical properties when replacing common functionalities. Literature indicates that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000 while reducing metabolic degradation rates [1][2]. For the specific subclass of 3-hydroxyoxetane esters, the ethyl ester (target) is predicted to have a higher LogP and lower aqueous solubility compared to the methyl ester analog (methyl 2-(3-hydroxyoxetan-3-yl)acetate) due to the additional methylene group. This subtle difference in lipophilicity can significantly affect membrane permeability and metabolic stability in biological systems.

Lipophilicity Solubility Prediction ADME Properties

Synthetic Versatility: Dual Reactive Handles (Hydroxyl and Ethyl Ester) Enable Diverse Derivatization

The target compound offers two distinct reactive sites: a hydroxyl group on the oxetane ring and an ethyl ester moiety. This dual functionality allows for orthogonal synthetic transformations. The hydroxyl group can undergo etherification, esterification, oxidation to a ketone, or conversion to a leaving group (e.g., triflate) for nucleophilic displacement . The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol. In contrast, the non-hydroxylated analog ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) lacks the hydroxyl handle, limiting its derivatization potential.

Organic Synthesis Building Blocks Medicinal Chemistry

Safety Profile: GHS Classification H302, H315, H319, H335 for Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

The target compound carries the following GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These classifications are consistent with many oxetane-containing building blocks and necessitate standard laboratory precautions. Notably, the non-hydroxylated analog ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9) shares a similar hazard profile (H315, H319, H335) , indicating that the hydroxyl group does not introduce additional acute hazards. However, the presence of the hydroxyl group may affect long-term stability and degradation product profiles, which should be considered in storage and handling.

Chemical Safety Hazard Communication Lab Safety

Best Research and Industrial Application Scenarios for Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5)


Medicinal Chemistry: Synthesis of Oxetane-Containing Drug Candidates Requiring a Hydrogen Bond Donor

When designing oxetane-containing molecules to replace gem-dimethyl or carbonyl groups for improved solubility and metabolic stability, the hydroxyl group in Ethyl 2-(3-hydroxyoxetan-3-yl)acetate provides a critical hydrogen bond donor that can enhance target binding and solubility [1]. The ethyl ester group offers optimal lipophilicity for balanced ADME properties. Use this compound when the target profile requires a hydrogen bond donor that is absent in non-hydroxylated analogs.

Synthetic Methodology: Dual Functionalization via Orthogonal Reactions

Leverage the two distinct reactive sites (hydroxyl and ethyl ester) for sequential or orthogonal synthetic transformations. The hydroxyl group can be protected, oxidized, or derivatized, while the ester can be hydrolyzed or reduced independently . This dual functionality enables efficient synthesis of complex scaffolds that would require multiple building blocks if a simpler analog were used.

Pharmaceutical Intermediate: Preparation of Bioactive Esters and Carboxylic Acids

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate serves as a key intermediate for the synthesis of oxetane-containing carboxylic acids (via ester hydrolysis) or other esters (via transesterification) . The 97-98% purity ensures that subsequent reaction steps are not compromised by impurities, reducing the need for extensive purification . Procure this compound when high-purity starting material is essential for reliable scale-up.

Research Requiring Strict Storage Compliance

For laboratories with limited cold storage capacity, note that this compound requires -20°C under nitrogen and protection from light . If these conditions cannot be met, consider alternative building blocks with less stringent storage requirements. However, if the unique reactivity of the hydroxyl-ethyl ester combination is essential, ensure procurement includes appropriate cold-chain shipping and storage preparations.

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